molecular formula C15H26O2 B14512644 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane CAS No. 62674-05-9

6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B14512644
CAS No.: 62674-05-9
M. Wt: 238.37 g/mol
InChI Key: NOBYDUIBJRUEAP-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a dioxaspiro ring system. Spiroacetals are known for their presence in various natural products and their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spiroacetal ring system. One common method includes the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the dioxaspiro ring . Another approach involves the use of palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane .

Industrial Production Methods

Industrial production methods for spiroacetals like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted spiroacetals .

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and biological activity compared to other spiroacetal compounds .

Properties

CAS No.

62674-05-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

6-cyclohexyl-3-methyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H26O2/c1-12-11-16-15(17-12)10-6-5-9-14(15)13-7-3-2-4-8-13/h12-14H,2-11H2,1H3

InChI Key

NOBYDUIBJRUEAP-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(O1)CCCCC2C3CCCCC3

Origin of Product

United States

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